Home > Products > Building Blocks P6661 > 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
1-Oxa-3,8-diazaspiro[4.5]decan-2-one - 5052-95-9

1-Oxa-3,8-diazaspiro[4.5]decan-2-one

Catalog Number: EVT-350096
CAS Number: 5052-95-9
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (Compound 8)

    Compound Description: This compound is a derivative of 1-oxa-3,8-diazaspiro[4.5]decan-2-one featuring a 2-(3-indolyl)ethyl substituent at the 8-position. Research indicates this compound exhibits α-adrenergic blocking activity, leaning more towards α1-adrenoceptor antagonism. Studies in dogs revealed that it possesses a lower potential for inducing orthostatic hypotension at therapeutically effective doses.

4-Ethyl-8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 1)

    Compound Description: This derivative incorporates an ethyl group at the 4-position of the 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one structure. Research identified it as the most active compound within the 8-[2-(3-indolyl)ethyl] series, demonstrating significant antihypertensive activity in spontaneous hypertensive rats.

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 3a)

    Compound Description: This compound is a 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivative featuring a 3-benzyl group and a 2-(5-fluoro-1H-indol-3-yl)ethyl group at the 3- and 8- positions, respectively. It displays potent and selective antagonist activity for tachykinin NK2 receptors. In guinea pig trachea, it exhibited 1000-fold selectivity for NK2 receptors over NK1 receptors.

4-Ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 38)

3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 29)

    Compound Description: This compound features a methyl group at the 3-position and a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl group at the 8-position of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure. Studies revealed it to be a potent α-adrenergic blocker, exhibiting primary antagonism towards α2-adrenoceptors. Like compound 8, it exhibited a low potential for inducing orthostatic hypotension at therapeutically effective doses in dog models.

Overview

1-Oxa-3,8-diazaspiro[4.5]decan-2-one is a heterocyclic compound characterized by its unique spirocyclic structure, which consists of a piperidine ring fused to an oxazolidinone ring. This compound has garnered attention in the fields of medicinal and organic chemistry due to its potential biological activities, particularly as an antihypertensive agent and its effects on neural processes.

Source

The compound can be synthesized through various chemical methods involving multi-step procedures. It is derived from commercially available reagents and often involves the modification of existing spirocyclic frameworks to introduce specific substituents that enhance its pharmacological properties.

Classification

1-Oxa-3,8-diazaspiro[4.5]decan-2-one belongs to the class of spirocyclic compounds, specifically categorized under diazaspiro compounds due to the presence of nitrogen atoms in its ring structure. Its classification is significant in understanding its chemical behavior and potential applications.

Synthesis Analysis

Methods

The synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one typically involves several key steps:

  1. Formation of the Spirocyclic Core: This is often achieved through reactions involving appropriate amines and spirocyclic intermediates.
  2. Alkylation and Cyclization: These reactions are crucial for constructing the core structure, often utilizing reagents like 4-methylbenzenesulphonic acid under reflux conditions in xylene.
  3. Reductive Amination: This method can be employed to introduce various substituents at the 8-position of the compound, significantly influencing its biological activity.

Technical Details

The synthesis may require specific conditions such as controlled temperature and pressure, and the use of catalysts like palladium on carbon for hydrogenation processes. The optimization of reaction conditions is vital for achieving high yields and purity in industrial applications .

Molecular Structure Analysis

Structure

The molecular structure of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one features a spirocyclic arrangement that includes:

  • A piperidine ring
  • An oxazolidinone moiety

This unique configuration contributes to its distinct chemical properties and biological activity.

Data

  • IUPAC Name: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
  • Molecular Formula: C₇H₁₂N₂O₂
  • InChI Key: 1S/C7H12N2O2/c10-6-9-5-7(11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)

These data points are crucial for identifying the compound in databases and for further research applications .

Chemical Reactions Analysis

Reactions

1-Oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical transformations:

  1. Oxidation: This can introduce hydroxyl groups or modify existing functional groups.
  2. Reduction: Often used to enhance stability or reactivity by altering the oxidation state.
  3. Substitution Reactions: Involves replacing hydrogen atoms with other functional groups to tailor the compound's properties for specific applications .

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The choice of reagents and conditions significantly affects the yield and type of products formed.

Mechanism of Action

The mechanism of action for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives primarily involves their interaction with specific molecular targets within biological systems:

  1. Inhibition of Neural Calcium Uptake: This action is crucial for protecting against conditions like brain edema and memory deficits.
  2. Potential Anticonvulsant Properties: The derivatives are being studied for their ability to modulate neural activity, which may have implications in treating neurological disorders .

The exact pathways and molecular interactions can vary based on structural modifications made during synthesis.

Physical and Chemical Properties Analysis

Physical Properties

1-Oxa-3,8-diazaspiro[4.5]decan-2-one exhibits several notable physical properties:

  • Appearance: Typically a solid or crystalline form depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Engages readily in nucleophilic substitution reactions due to the presence of nitrogen atoms.

Relevant analyses indicate that these properties can be influenced by substituents at the 8-position, affecting both stability and reactivity profiles .

Applications

1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have diverse applications across various scientific fields:

  1. Medicinal Chemistry: Investigated for their potential therapeutic effects against hypertension and neurological disorders.
  2. Organic Synthesis: Used as intermediates in the production of more complex organic molecules.
  3. Material Science: Explored for their utility in developing new materials with desirable chemical properties.

These applications highlight the compound's significance in advancing both scientific research and practical applications within industry settings .

Synthetic Methodologies and Optimization

Traditional Cyclization Strategies for Spirocyclic Core Formation

The construction of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold relies predominantly on intramolecular cyclization strategies targeting the spirocyclic carbon atom. The most historically significant approach involves Michael addition-cyclization cascades between α,β-unsaturated esters and hydroxyurea derivatives. This method exploits the bifunctional nature of hydroxyurea, where the nucleophilic nitrogen attacks the β-carbon of the unsaturated ester, followed by lactamization between the carbonyl oxygen and the ester functionality to form the characteristic spirocyclic γ-lactam ring [5] [6]. Optimization studies revealed that employing polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80-100°C) significantly enhances cyclization efficiency, typically yielding the spiro core in 65-85% isolated yields after crystallization [5].

An alternative classical route leverages Dieckmann-type condensations of suitably substituted diester precursors bearing a secondary amine. For instance, diethyl 1-(2-aminoethyl)cyclohexane-1,4-dicarboxylate undergoes base-mediated cyclization (using sodium ethoxide in ethanol) to afford the 1-oxa-3,8-diazaspiro[4.5]decan-2-one ring system. While effective, this route often suffers from moderate yields (50-65%) due to competing intermolecular reactions and necessitates careful stoichiometric control [5]. Microwave-assisted synthesis has emerged as a valuable tool for accelerating these cyclizations, reducing reaction times from hours to minutes while improving overall yields by 10-15% compared to conventional heating [1].

Table 1: Traditional Cyclization Methods for Core Synthesis

Starting MaterialsCyclization MethodKey ConditionsTypical Yield (%)Reference
Hydroxyurea + α,β-Unsaturated EsterMichael/cyclization cascadeDMF, 80-100°C, 4-8 h65-85 [5]
Diesters with Secondary AmineDieckmann condensationNaOEt, EtOH, reflux, 12-24 h50-65 [6]
N-(2-(cyclohex-1-en-1-yl)ethyl)amidesAcid-catalyzed cyclizationPPA, 100°C, 1-2 h60-75 [1]

Novel Approaches: Catalytic Asymmetric Synthesis and Deuterated Analog Development

Recent advances focus on introducing chirality into the spirocyclic framework and developing isotopically labeled analogs. Organocatalytic asymmetric Michael additions represent a breakthrough for enantioselective synthesis. Chiral bifunctional thiourea catalysts (e.g., Takemoto's catalyst) facilitate the enantioselective addition of cyclic imides to activated enones, setting a stereogenic center adjacent to the spiro carbon. Subsequent lactamization under basic conditions delivers enantiomerically enriched 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with >90% enantiomeric excess (ee) in optimized cases [10]. This methodology is particularly valuable for accessing novel analogs targeting stereoselective receptors like muscarinic acetylcholine receptors (M1/M2) [8].

Deuterated analogs are increasingly targeted for metabolic studies and tracer applications. A robust approach involves deuterium exchange at activated positions using deuterated solvents under basic catalysis. For example, treatment of the 4-methylene derivative (e.g., 3-methyl-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one) with NaOD in D₂O facilitates selective deuteration at the exocyclic methylene group, yielding the 4-(dideuteriomethylene) analog. Alternatively, reductive deuteration of α,β-unsaturated precursors using deuterium gas (D₂) and palladium catalysts introduces deuterium atoms at specific alkyl substituents (e.g., 3-(d₃-methyl) derivatives) [2]. These routes typically achieve isotopic incorporation exceeding 95% D as confirmed by mass spectrometry [2].

Automated continuous flow photoredox platforms represent the cutting edge for scalable, modular synthesis. Combining photocatalyzed hydroaminoalkylation (HAA) of halogenated vinyl pyridines with primary amines (including cyclic amines like cyclohexylamine) followed by telescoped intramolecular SNAr N-arylation enables efficient assembly of spirocyclic THN cores related to 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. This integrated flow process achieves high productivity (e.g., 445 mg/h of spirocyclic product 13a with 98% yield) and is readily amenable to library synthesis using autosamplers [10].

Table 2: Novel Catalytic and Isotopic Methods

Synthetic GoalMethodologyKey Reagents/CatalystsKey OutcomeReference
Enantioselective coreOrganocatalytic Michael additionTakemoto's catalyst, DCM, 0°Cee >90% [10]
4-(Dideuteriomethylene)Base-catalyzed D-exchangeNaOD, D₂O, 60°C>95% D incorporation [2]
3-(d₃-Methyl)Reductive deuterationD₂, Pd/C, EtOAc, rt>95% D incorporation [2]
Spirocyclic THN coreFlow Photoredox HAA + SNArIr photocat, NaN₃, DMF, 180°C98% yield, 445 mg/h [10]

Functionalization Techniques for 8-Substituted Derivatives

Functionalization at the 8-nitrogen atom is crucial for generating pharmacologically relevant analogs, primarily achieved through N-alkylation and N-acylation strategies. Alkylation typically employs Mitsunobu conditions (DIAD, PPh₃) or direct SN₂ reactions with alkyl halides. The choice of base significantly impacts regioselectivity: Non-nucleophilic bases like DBU favor exclusive alkylation at the less sterically hindered 8-nitrogen over the 3-nitrogen within the lactam ring. For instance, reacting the parent spiro compound with 1-(2-chloroethyl)-3,4-dimethoxybenzene under DBU catalysis in acetonitrile affords the 8-[2-(3,4-dimethoxyphenyl)ethyl] derivative in 82% yield [5] [6].

Arylalkyl substituents with specific functionalities are particularly important. The synthesis of the antihypertensive agent 3-methyl-8-[3-(1-naphthyloxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one exemplifies this: Epoxide ring opening of glycidyl naphthyl ether by the 8-nitrogen, followed by regioselective hydrolysis, installs the 2-hydroxypropyl linker. This route requires careful control of reaction temperature (<50°C) to minimize epimerization and diol formation [6]. Acylation at N8 using acid chlorides or anhydrides (e.g., acetic anhydride) in dichloromethane with triethylamine provides acyl derivatives, though these are less common due to reduced stability compared to alkyl analogs [5].

Table 3: Functionalization Strategies at N8

Substituent TypeReagents & ConditionsKey ConsiderationsTypical Yield (%)Reference
Simple Alkyl (e.g., Methyl)CH₃I, K₂CO₃, DMF, rt, 12 hDBU enhances N8 selectivity75-90 [5]
Arylalkyl (e.g., Phenethyl)ArCH₂CH₂Br, DBU, CH₃CN, 60°C, 6-8 hMinimizes dialkylation70-85 [6]
Hydroxypropyl (e.g., Glycidyl adduct)Glycidyl aryl ether, EtOH, 50°C, 4 h; H₂O workupControls epoxide regiochemistry60-75 [6]
Acyl (e.g., Acetyl)Ac₂O, Et₃N, CH₂Cl₂, 0°C to rt, 2 hAvoids ring opening65-80 [5]

Role of Protecting Groups in Multi-Step Syntheses

Multi-step syntheses of complex 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, particularly those involving chiral centers or sensitive functionalities, necessitate strategic protecting group (PG) manipulation. The tert-butoxycarbonyl (Boc) group is the PG of choice for the secondary 3-nitrogen within the lactam ring due to its stability under basic conditions and orthogonal deprotection. Installation using di-tert-butyl dicarbonate (Boc₂O) in THF with catalytic DMAP proceeds quantitatively. Crucially, the Boc group withstands subsequent alkylation conditions at N8 (e.g., alkyl halides/DBU) and acidic workups, allowing selective functionalization at N8 first. Final Boc deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (30-50% v/v) at room temperature, providing the N3-H precursor for further derivatization [10].

For molecules containing acid-sensitive substituents (e.g., tetrahydropyranyl ethers), the carbobenzyloxy (Cbz) group offers an alternative for N3 protection. Hydrogenolysis (H₂, Pd/C) cleaves the Cbz group under neutral conditions, preserving acid-labile functionalities. However, its use complicates purification when alkylating agents contain reducible groups (e.g., benzyl halides). The benzyl (Bn) group is occasionally used for O-protection if present in the substituent chain, removable by hydrogenolysis simultaneously with Cbz if required [10]. In automated continuous flow syntheses incorporating telescoped steps, minimizing protecting groups is preferred. Recent approaches leverage the orthogonal reactivity of unprotected primary alkylamines in photoredox HAA steps, followed by SNAr cyclization under strongly basic flow conditions (e.g., DIPEA in DMF at 180°C), which tolerates the lactam N-H, thereby streamlining the synthesis of N3-unsubstituted variants [10].

Critical Analysis of Methodologies:While significant progress has been made, challenges remain. Catalytic asymmetric methods, though promising, often require bespoke catalyst design for each substrate class, limiting broad applicability. Continuous flow synthesis offers superior efficiency but demands specialized equipment. Protecting group strategies, while essential, add synthetic steps impacting overall yield. Future research should focus on developing catalyst systems with broader substrate scope, inexpensive flow reactor designs, and minimal-protection strategies leveraging chemoselective transformations. The development of biocatalytic routes for enantioselective spirocycle formation represents an underexplored frontier.

Properties

CAS Number

5052-95-9

Product Name

1-Oxa-3,8-diazaspiro[4.5]decan-2-one

IUPAC Name

1-oxa-3,8-diazaspiro[4.5]decan-2-one

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C7H12N2O2/c10-6-9-5-7(11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)

InChI Key

LQGLKWIXYWZNGB-UHFFFAOYSA-N

SMILES

C1CNCCC12CNC(=O)O2

Canonical SMILES

C1CNCCC12CNC(=O)O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.